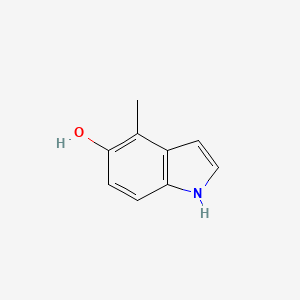

4-methyl-1H-indol-5-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions, as seen in the thermal Fischer indolization of hydrazones, leading to various pyrido[4,3-b]benzo[e]indol-1-ones and their subsequent transformations . Another approach includes a one-pot, three-component reaction under catalyst-free conditions to prepare functionalized dihydro-1H-indol-4(5H)-ones . Additionally, regioselective functionalization of 4-methyl-1H-indole has been reported for the scalable synthesis of 2-cyano-5-formyl-4-methyl-1H-indole . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain indole derivatives with specific functional groups.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are commonly used to investigate the molecular properties and electronic structure of indole derivatives. For instance, the electronic structure, hydrogen bonding, and solvent effects of methyl 1H-indol-5-carboxylate were studied using DFT . X-ray crystallography, NMR spectroscopy, and DFT calculations have been employed to elucidate the structure of various indole derivatives, providing insights into their molecular geometry and electronic properties .

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions, including condensation reactions to form new compounds with potential biological activities . The antitumor activity of certain indole derivatives is attributed to their ability to interact with DNA and exhibit cytotoxicity against cancer cells . The chemical reactivity of these compounds is crucial for their biological function and potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. For example, the thermal analysis of a bromo-indole derivative revealed good stability up to 215°C . The polarizability and hyperpolarizability of these compounds are also of interest, as they can affect their interactions with biological targets . Understanding these properties is essential for the development of indole-based pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-methyl-1H-indol-5-ol and its derivatives have been utilized extensively in synthetic chemistry. For instance, it has been involved in the total syntheses of complex natural products, such as dipyrrolobenzoquinone (+)-terreusinone, leveraging its reactivity in the Larock indolization process. This methodology underscores the synthetic utility of indoles in constructing heteroaromatic compounds, with potential implications for developing novel photoprotective agents (Wang & Sperry, 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-methyl-1H-indol-5-ol have been designed to enhance cytotoxic and anti-vascular effects against chemoresistant cancer cells and tumors. A notable example includes combretastatin A-4 derived 5-(1-methyl-4-phenyl-imidazol-5-yl)indoles, which exhibit significant activity against various cancer cell lines without markedly interfering with tubulin polymerization, suggesting a novel approach to targeting the microtubule cytoskeleton of cancer cells (Mahal et al., 2016).

Zukünftige Richtungen

Indole derivatives, including “4-methyl-1H-indol-5-ol”, have a wide range of potential applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic methods for indole derivatives .

Eigenschaften

IUPAC Name |

4-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-5-10-8(7)2-3-9(6)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFELHBGMNBHIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1H-indol-5-ol | |

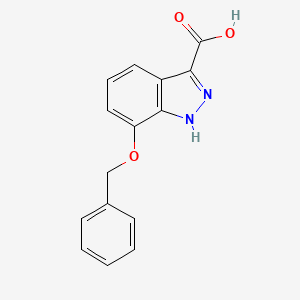

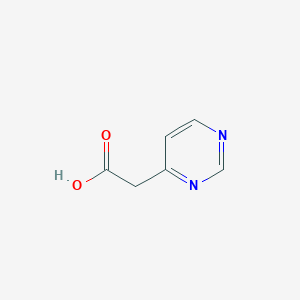

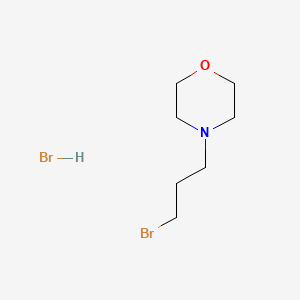

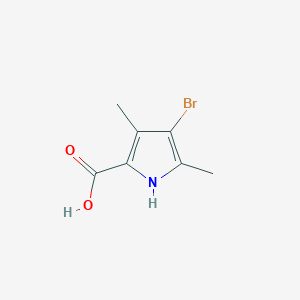

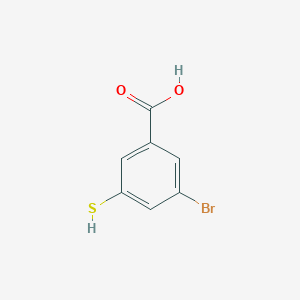

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)